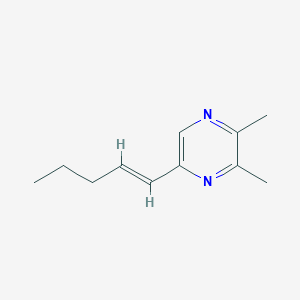
(E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic materials
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-diketones.
Substitution Reactions:
Addition of the Pentenyl Group: The pentenyl group can be introduced through a Heck reaction, where an alkene (pent-1-ene) is coupled with the pyrazine ring in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bond in the pentenyl group can yield saturated derivatives.
Substitution: The methyl groups and the pentenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for hydroxylation.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products:
Epoxides and Hydroxylated Derivatives: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Halogenated or Nitrated Compounds: From substitution reactions.
科学研究应用
(E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties, and in the development of new materials with specific chemical functionalities.
作用机制
The mechanism by which (E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Chemical Reactions: The presence of the double bond in the pentenyl group and the electron-rich pyrazine ring can influence its reactivity in various chemical transformations.
相似化合物的比较
2,3-Dimethylpyrazine: Lacks the pentenyl group, making it less complex and potentially less versatile.
2,3,5-Trimethylpyrazine: Contains an additional methyl group, which can alter its chemical and physical properties.
2,3-Dimethyl-5-ethylpyrazine: Substitutes the pentenyl group with an ethyl group, affecting its reactivity and applications.
Uniqueness: (E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine stands out due to the presence of the pentenyl group, which introduces additional reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and chemical reactions, making it a valuable compound in various fields.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-[(E)-pent-1-enyl]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3/b7-6+ |
InChI 键 |
HKLMFPKJBJKHMT-VOTSOKGWSA-N |
手性 SMILES |
CCC/C=C/C1=CN=C(C(=N1)C)C |
规范 SMILES |
CCCC=CC1=CN=C(C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


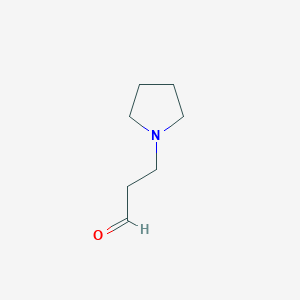
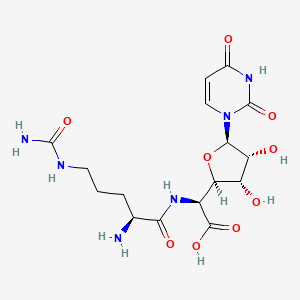
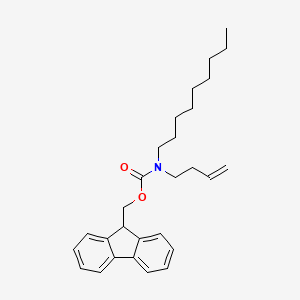
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)
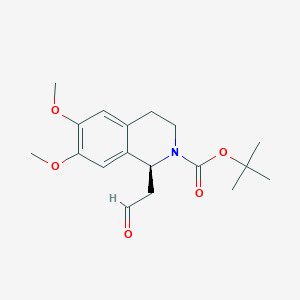
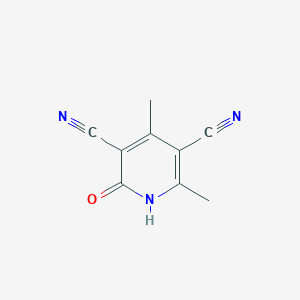
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)
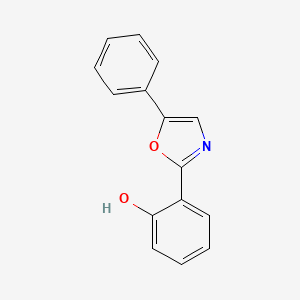

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)
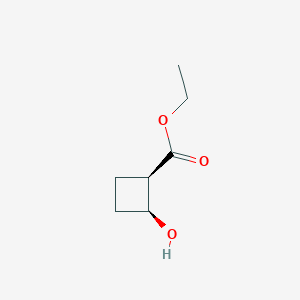
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)
